3-Methyl-4-stilbenamine
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Overview
Description
3-Methyl-4-stilbenamine is an organic compound that belongs to the class of stilbenes, which are characterized by the presence of a 1,2-diphenylethylene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-stilbenamine typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-stilbenamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of a carbonyl group.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of an amine or alcohol.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can result in the formation of primary or secondary amines.
Scientific Research Applications
3-Methyl-4-stilbenamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of cellular processes and as a fluorescent probe for imaging applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-4-stilbenamine involves its interaction with specific molecular targets and pathways within cells. It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways and leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Methyl-4-stilbenamine can be compared with other similar compounds, such as:
Stilbene: The parent compound of the stilbene family, known for its use in the production of dyes and optical brighteners.
4-Methylstilbene: A derivative of stilbene with similar chemical properties but different applications.
4-Aminostilbene:
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the unique properties and potential of this compound.
Properties
CAS No. |
73928-04-8 |
---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-methyl-4-[(E)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C15H15N/c1-12-11-14(9-10-15(12)16)8-7-13-5-3-2-4-6-13/h2-11H,16H2,1H3/b8-7+ |
InChI Key |
DIUWMHRBWCFTSX-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/C2=CC=CC=C2)N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC2=CC=CC=C2)N |
Origin of Product |
United States |
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